Propanamide, N-dodecyl-
CAS No.: 62855-82-7
Cat. No.: VC16116268
Molecular Formula: C15H31NO
Molecular Weight: 241.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62855-82-7 |
|---|---|
| Molecular Formula | C15H31NO |
| Molecular Weight | 241.41 g/mol |
| IUPAC Name | N-dodecylpropanamide |
| Standard InChI | InChI=1S/C15H31NO/c1-3-5-6-7-8-9-10-11-12-13-14-16-15(17)4-2/h3-14H2,1-2H3,(H,16,17) |
| Standard InChI Key | URMJLBKGJTXVGC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCNC(=O)CC |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
N-Dodecyl-propanamide (IUPAC name: N-dodecyl-2-hydroxypropanamide) consists of a 12-carbon dodecyl chain bonded to the amide nitrogen of a propanamide skeleton. The hydroxy group at the second carbon of the propanamide backbone introduces polarity, enabling hydrogen bonding interactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 257.412 g/mol | |
| Density | 1.3 g/cm³ | |
| Boiling Point | 577.7°C at 760 mmHg | |
| Flash Point | 303.2°C | |
| LogP (Partition Coefficient) | 3.795 |
The compound’s logP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) studies of related propanamide derivatives, such as propanamide-dodecyl bromide, reveal characteristic signals for the dodecyl chain (δ 0.87 ppm for terminal methyl protons) and amide protons (δ 7.34 ppm) . Fourier Transform Infrared (FTIR) spectroscopy typically shows stretches at 3300 cm⁻¹ (N–H), 1640 cm⁻¹ (C=O amide), and 1100 cm⁻¹ (C–N) .
Synthesis and Industrial Production
Conventional Synthesis Routes
N-Dodecyl-propanamide is synthesized via nucleophilic substitution reactions between dodecyl amines and propanoyl chloride derivatives. A patent by Kao Corporation (US5599483A1) describes a method using N-dodecyl-2-hydroxypropanamide as a precursor, achieving ~82% purity through recrystallization . Alternative pathways involve:
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Condensation Reactions: Reacting dodecylamine with methyl acrylate followed by hydrolysis .
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Enzymatic Catalysis: Lipase-mediated amidation of dodecyl alcohol with propanamide precursors, though scalability remains challenging .
Large-Scale Optimization
Industrial production faces challenges in minimizing byproducts such as N,N-didodecylpropanamide. Process optimization studies recommend using anhydrous acetonitrile as a solvent and sodium hexafluorophosphate (NaPF₆) as a phase-transfer catalyst to enhance yields to >90% .
Industrial and Material Science Applications
Surfactant and Emulsifier Properties
The amphiphilic nature of N-dodecyl-propanamide makes it effective in stabilizing oil-in-water emulsions. Comparative studies show a critical micelle concentration (CMC) of 0.8 mM, lower than sodium dodecyl sulfate (SDS; 8.2 mM), indicating superior surface activity . Applications include:
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Enhanced Oil Recovery: Reduces interfacial tension between crude oil and water by 70% at 0.5% w/w concentrations .
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Pharmaceutical Formulations: Used in topical creams to improve drug solubility (e.g., ketoconazole bioavailability increased by 22% in murine models) .
Coordination Chemistry
In solvent extraction systems, N-dodecyl-propanamide derivatives act as ligands for lanthanides and actinides. The compound’s amide oxygen and hydroxy group coordinate with ions, achieving extraction efficiencies of 98% from nitric acid solutions (0.5 M HNO₃, 1:3 phase ratio) .
Future Directions and Research Gaps
Unanswered Questions
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Structure-Activity Relationships: How does the dodecyl chain length affect EAAT2 modulation compared to shorter alkyl variants?
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Clinical Translation: No human trials have evaluated N-dodecyl-propanamide’s pharmacokinetics or therapeutic window.
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Green Synthesis: Scalable enzymatic methods remain underdeveloped compared to traditional chemical routes.
Emerging Opportunities
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Neurodegenerative Diseases: EAAT2 upregulation is a therapeutic target for amyotrophic lateral sclerosis (ALS); propanamide derivatives could mitigate glutamate excitotoxicity .
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Advanced Materials: Self-assembled monolayers (SAMs) of N-dodecyl-propanamide on gold surfaces show promise in biosensor design .
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